molecular formula C5H3BrN2O B1390524 5-Bromopyrimidine-4-carbaldehyde CAS No. 933746-26-0

5-Bromopyrimidine-4-carbaldehyde

Cat. No.: B1390524
CAS No.: 933746-26-0
M. Wt: 186.99 g/mol
InChI Key: KVIYGKRGFGJVFL-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carbaldehyde is a brominated pyrimidine derivative with a formyl group at the 4-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: One common method involves the halogenation of pyrimidine-4-carbaldehyde using bromine in the presence of a suitable catalyst.

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with bromine to introduce the bromo group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromopyrimidine-4-carboxylic acid

  • Reduction: this compound with reduced bromine content

  • Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

5-Bromopyrimidine-4-carbaldehyde is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of nucleotide analogs and their interactions with biological systems.

  • Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromopyrimidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromopyrimidine-5-carbaldehyde

  • 5-Chloropyrimidine-4-carbaldehyde

  • 6-Bromopyrimidine-4-carbaldehyde

Uniqueness: 5-Bromopyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to its analogs, it may exhibit different chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromopyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYGKRGFGJVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670328
Record name 5-Bromopyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933746-26-0
Record name 5-Bromopyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyrimidine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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